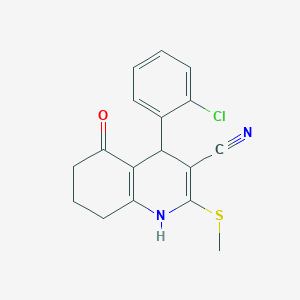![molecular formula C25H20Cl2N2O B11661621 N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11661621.png)
N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3,5-dichlorophényl)-2-[4-(propan-2-yl)phényl]quinoléine-4-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés de la quinoléine. Ces composés sont connus pour leurs activités biologiques diverses et leurs applications dans divers domaines tels que la chimie médicinale, la pharmacologie et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(3,5-dichlorophényl)-2-[4-(propan-2-yl)phényl]quinoléine-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par la synthèse de Skraup, qui implique la condensation de l'aniline avec le glycérol en présence d'acide sulfurique et d'un agent oxydant.
Réactions de substitution :
Amidation : La dernière étape implique la formation du groupe carboxamide par une réaction d'amidation, généralement en utilisant un réactif de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l'optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l'utilisation de réacteurs à flux continu, la synthèse assistée par micro-ondes ou d'autres techniques avancées pour améliorer l'efficacité des réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(3,5-dichlorophényl)-2-[4-(propan-2-yl)phényl]quinoléine-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine N-oxyde.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de la dihydroquinoléine.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent modifier les cycles phényle et quinoléine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent l'acide m-chloroperbenzoïque (m-CPBA) et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les nucléophiles comme les amines ou les thiols sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction peut produire des dérivés de la dihydroquinoléine.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Médecine : Explored for its potential therapeutic effects in treating diseases.
Industrie : Utilisé dans le développement de matériaux aux propriétés spécifiques, telles que la fluorescence ou la conductivité.
5. Mécanisme d'action
Le mécanisme d'action du N-(3,5-dichlorophényl)-2-[4-(propan-2-yl)phényl]quinoléine-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ceux-ci peuvent inclure :
Enzymes : Inhibition ou activation d'enzymes impliquées dans les voies métaboliques.
Récepteurs : Liaison à des récepteurs cellulaires pour moduler les voies de transduction du signal.
ADN/ARN : Intercalation dans l'ADN ou l'ARN, affectant les processus de réplication et de transcription.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3,5-dichlorophényl)-2-phénylquinoléine-4-carboxamide
- N-(3,5-dichlorophényl)-2-[4-(méthyl)phényl]quinoléine-4-carboxamide
- N-(3,5-dichlorophényl)-2-[4-(éthyl)phényl]quinoléine-4-carboxamide
Unicité
Le N-(3,5-dichlorophényl)-2-[4-(propan-2-yl)phényl]quinoléine-4-carboxamide est unique en raison de la présence du groupe 4-(propan-2-yl)phényl, qui peut influencer son activité biologique et ses propriétés physicochimiques. Cette variation structurelle peut entraîner des différences d'affinité de liaison, de sélectivité et d'efficacité globale par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C25H20Cl2N2O |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20Cl2N2O/c1-15(2)16-7-9-17(10-8-16)24-14-22(21-5-3-4-6-23(21)29-24)25(30)28-20-12-18(26)11-19(27)13-20/h3-15H,1-2H3,(H,28,30) |
Clé InChI |
KIUXQDGWGFTJCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661538.png)
![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661540.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661543.png)

![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)


![N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661583.png)

![ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661587.png)
![2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11661588.png)
![Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11661589.png)
![N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661591.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11661599.png)
